molecular formula C18H14BrClO3 B12205246 7-(2-Bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one

Cat. No.: B12205246
M. Wt: 393.7 g/mol
InChI Key: GFVGXDSFFGABFF-UHFFFAOYSA-N
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Description

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromoethoxy group, a chlorophenyl group, and a methyl group attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylchromen-4-one, 4-chlorophenyl bromide, and 2-bromoethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 2-bromoethanol is reacted with 2-methylchromen-4-one in the presence of a base to form the intermediate 7-(2-hydroxyethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one. This intermediate is then treated with 4-chlorophenyl bromide to introduce the chlorophenyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-Bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular signaling.

    Altering Gene Expression: It may affect the expression of specific genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’,4’'-dimethoxytriphenylamine: A compound with similar structural features but different functional groups.

    4-(2-Bromoethoxy)phenyl-(4-chlorophenyl)methanone: Another compound with a bromoethoxy and chlorophenyl group but different core structure.

Uniqueness

7-(2-Bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14BrClO3

Molecular Weight

393.7 g/mol

IUPAC Name

7-(2-bromoethoxy)-3-(4-chlorophenyl)-2-methylchromen-4-one

InChI

InChI=1S/C18H14BrClO3/c1-11-17(12-2-4-13(20)5-3-12)18(21)15-7-6-14(22-9-8-19)10-16(15)23-11/h2-7,10H,8-9H2,1H3

InChI Key

GFVGXDSFFGABFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCBr)C3=CC=C(C=C3)Cl

Origin of Product

United States

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